molecular formula C18H14N4O B11413206 5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole

5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B11413206
M. Wt: 302.3 g/mol
InChI Key: IPNSAVZKEYUFBP-UHFFFAOYSA-N
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Description

5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole: is a chemical compound with the following structural formula:

C17H15N3O\text{C}_{17}\text{H}_{15}\text{N}_3\text{O} C17​H15​N3​O

These compounds contain tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction of a naphthyl ether with a tetrazole derivative. One common synthetic route is the Suzuki–Miyaura coupling, which employs boron reagents. Specifically, the compound can be prepared via the coupling of 1-naphthyloxyboronic acid with a phenyl halide (e.g., bromobenzene) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and provides good yields .

Industrial Production Methods: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using the same principles as in the laboratory-scale synthesis. Scale-up would involve optimizing reaction conditions, ensuring safety, and achieving high purity.

Chemical Reactions Analysis

Reactions:

    Suzuki–Miyaura Coupling: As mentioned earlier, this compound is formed via the Suzuki–Miyaura coupling, which is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Other Reactions: While not extensively studied, this compound may also undergo other reactions typical of aryl ethers and tetrazoles, such as oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Boron Reagents: Boronic acids (e.g., 1-naphthyloxyboronic acid) are essential for the Suzuki–Miyaura coupling.

    Palladium Catalyst: Typically, a palladium(II) complex (e.g., PdCl2(PPh3)2) serves as the catalyst.

    Base: A base (e.g., potassium carbonate) facilitates the coupling reaction.

Major Products: The major product of the Suzuki–Miyaura coupling is 5-[(1-naphthyloxy)methyl]-1-phenyl-1H-tetrazole itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers explore its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigations focus on potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Its use in materials science, such as liquid crystals or organic semiconductors, is an area of interest.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While there are related tetrazole derivatives, the unique combination of the naphthyl ether and phenyl groups in this compound sets it apart. Similar compounds include other tetrazoles and aryl ethers, but none share precisely the same structure.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-1-phenyltetrazole

InChI

InChI=1S/C18H14N4O/c1-2-9-15(10-3-1)22-18(19-20-21-22)13-23-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2

InChI Key

IPNSAVZKEYUFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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